molecular formula C16H14ClN3O5 B5771010 N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide

N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide

Cat. No.: B5771010
M. Wt: 363.75 g/mol
InChI Key: OLIIJVGMJXLANA-UHFFFAOYSA-N
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Description

N’-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide is a complex organic compound that features a combination of chlorinated phenoxy and nitrobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chloro-2-methylphenoxyacetic acid with appropriate reagents to form the acetylated intermediate. This intermediate is then reacted with 4-nitrobenzenecarboximidamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxyacetyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-chlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    Mecoprop: Another herbicide with a similar phenoxy structure.

    Dicamba: A herbicide that shares some structural similarities and biological activity.

Uniqueness

N’-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide is unique due to its combination of a nitrobenzene group with a chlorinated phenoxyacetyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-chloro-2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O5/c1-10-8-12(17)4-7-14(10)24-9-15(21)25-19-16(18)11-2-5-13(6-3-11)20(22)23/h2-8H,9H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIIJVGMJXLANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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